N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group, a prop-2-enoxyphenyl group, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-4-11-27-16-9-8-15(12-17(16)26-3)13-21-23-20(25)19-14(2)22-18-7-5-6-10-24(18)19/h4-10,12-13H,1,11H2,2-3H3,(H,23,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEBFWOFKVVVQK-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC(=C(C=C3)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC(=C(C=C3)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a suitable amine or amide reagent.
Methoxy and prop-2-enoxyphenyl group attachment: These groups can be introduced through nucleophilic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Similar structure with a phenoxy group instead of the methoxy and prop-2-enoxyphenyl groups.
N-(4-methylanilino)-2-oxoethoxyphenyl imidazo[1,2-a]pyridine-3-carboxamide: Contains a methylanilino group and an oxoethoxyphenyl group.
Uniqueness
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
